Cas no 89808-75-3 (5-(2-Nitrophenyl)oxazole)

5-(2-Nitrophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 2-nitrophenyl group. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis and pharmaceutical research. The nitro group enhances reactivity, facilitating further functionalization through reduction or nucleophilic substitution. Its rigid aromatic framework contributes to stability, while the oxazole moiety offers potential for coordination chemistry. The compound is particularly useful in the development of fluorescent probes, agrochemicals, and bioactive molecules due to its tunable photophysical and chemical characteristics. High purity grades ensure consistent performance in research and industrial applications.
5-(2-Nitrophenyl)oxazole structure
5-(2-Nitrophenyl)oxazole structure
Product Name:5-(2-Nitrophenyl)oxazole
CAS No:89808-75-3
MF:C9H6N2O3
MW:190.15554189682
MDL:MFCD00085146
CID:719946
Update Time:2025-05-20

5-(2-Nitrophenyl)oxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Nitrophenyl)oxazole
    • 5-(2-NITROPHENYL)-1,3-OXAZOLE
    • 5-(2-Nitro-phenyl)-oxazole
    • Oxazole,5-(2-nitrophenyl)-
    • 2-oxazol-5-ylphenylnitro
    • HMS550L17
    • Oxazole, 5-(2-nitrophenyl)-
    • Maybridge1_003251
    • 2-(Oxazol-5-yl)nitrobenzene
    • PUDNRGZVFKPHNG-UHFFFAOYSA-N
    • 6241AJ
    • SBB091071
    • TRA0013098
    • SY012507
    • AB0003492
    • 5-(2-Nitrophenyl)oxazole (ACI)
    • 5-(o-Nitrophenyl)oxazole
    • MDL: MFCD00085146
    • Inchi: 1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-5-10-6-14-9/h1-6H
    • InChI Key: PUDNRGZVFKPHNG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C2=CN=CO2)=CC=CC=1)=O

Computed Properties

  • Exact Mass: 190.03800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 71.8

Experimental Properties

  • Boiling Point: 334.3℃ at 760 mmHg
  • Flash Point: 156℃
  • PSA: 71.85000
  • LogP: 2.77300

5-(2-Nitrophenyl)oxazole Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

5-(2-Nitrophenyl)oxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(2-Nitrophenyl)oxazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.25 h, 55 °C
Reference
A new efficient synthesis of 5-aryloxazoles from arylidene diacetates and application to the preparation of BMS-337197, a novel IMPDH inhibitor
Chen, Bang-Chi; Bednarz, Mark S.; Zhang, Huiping; Zhao, Rulin; Dhar, T. G. Murali; et al, Heterocycles, 2006, 68(1), 167-173

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, reflux
Reference
Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at the C-4 position of oxazoles
Akula, Mahesh; Thigulla, Yadagiri; Davis, Connor; Jha, Mukund; Bhattacharya, Anupam, Organic & Biomolecular Chemistry, 2015, 13(9), 2600-2605

Production Method 3

Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol
Reference
A solid-phase equivalent of van Leusen's TosMIC, and its application in oxazole synthesis
Kulkarni, Bheemashankar A.; Ganesan, A., Tetrahedron Letters, 1999, 40(30), 5633-5636

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Reference
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; Soule, Jean-Francois; Doucet, Henri, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 min, 90 °C
Reference
Design, synthesis and biological evaluation of imidazole and oxazole fragments as HIV-1 integrase-LEDGF/p75 disruptors and inhibitors of microbial pathogens
Rashamuse, Thompho J.; Harrison, Angela T.; Mosebi, Salerwe; van Vuuren, Sandy; Coyanis, E. Mabel; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

5-(2-Nitrophenyl)oxazole Raw materials

5-(2-Nitrophenyl)oxazole Preparation Products

5-(2-Nitrophenyl)oxazole Suppliers

Amadis Chemical Company Limited
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(CAS:89808-75-3)5-(2-Nitrophenyl)oxazole
Order Number:A861055
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:27
Price ($):197.0
Email:sales@amadischem.com

Additional information on 5-(2-Nitrophenyl)oxazole

5-(2-Nitrophenyl)oxazole: A Comprehensive Overview

5-(2-Nitrophenyl)oxazole, with the CAS number 89808-75-3, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has garnered considerable attention due to its potential applications in various therapeutic areas. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 5-(2-Nitrophenyl)oxazole.

Chemical Structure and Properties

5-(2-Nitrophenyl)oxazole is a heterocyclic compound with a molecular formula of C9H6N2O3. The molecule consists of an oxazole ring fused to a nitro-substituted phenyl group. The presence of the nitro group imparts significant electronic and steric effects, which influence the compound's reactivity and biological activity. The molecular weight of 5-(2-Nitrophenyl)oxazole is 194.15 g/mol, and it is typically a white to off-white solid at room temperature.

The solubility of 5-(2-Nitrophenyl)oxazole in various solvents is an important consideration for its use in chemical reactions and biological assays. It is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in water. This solubility profile makes it suitable for use in a wide range of experimental conditions.

Synthesis Methods

The synthesis of 5-(2-Nitrophenyl)oxazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the cyclization of 2-nitrobenzaldehyde with an appropriate amine or ammonia in the presence of an acid catalyst. This reaction typically proceeds via an intermediate imine, which then undergoes intramolecular cyclization to form the oxazole ring.

An alternative approach involves the reaction of 2-nitrobenzonitrile with hydroxylamine under acidic conditions. This method provides a straightforward route to the target compound and has been widely used in both academic and industrial settings. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted synthesis or catalytic systems that minimize waste and energy consumption.

Biological Activities

The biological activities of 5-(2-Nitrophenyl)oxazole have been extensively studied due to its potential as a lead compound for drug development. One of the most notable activities is its anti-inflammatory properties. Studies have shown that 5-(2-Nitrophenyl)oxazole can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 5-(2-Nitrophenyl)oxazole has demonstrated antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antibiotics to combat drug-resistant infections.

Clinical Applications and Research Advancements

The potential clinical applications of 5-(2-Nitrophenyl)oxazole are diverse and promising. Recent research has focused on its use in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that 5-(2-Nitrophenyl)oxazole-based drugs can effectively reduce inflammation and improve disease outcomes without significant side effects.

In the realm of antimicrobial therapy, ongoing clinical trials are evaluating the efficacy and safety of 5-(2-Nitrophenyl)oxazole-derived compounds against multidrug-resistant bacteria. These trials aim to address the growing global health concern of antibiotic resistance by providing new treatment options.

FUTURE DIRECTIONS AND CONCLUSIONS

The future prospects for 5-(2-Nitrophenyl)oxazole-based compounds are promising. Continued research into its structure-activity relationships (SARs) will likely lead to the development of more potent and selective derivatives with improved pharmacological profiles. Additionally, advances in drug delivery systems may enhance the therapeutic efficacy and reduce side effects associated with these compounds.

In conclusion, 5-(2-Nitrophenyl)oxazole, with its unique chemical structure and diverse biological activities, represents a valuable scaffold for drug discovery and development. Its potential applications in treating inflammatory diseases and combating antibiotic resistance highlight its significance in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:89808-75-3)5-(2-Nitrophenyl)oxazole
A861055
Purity:99%
Quantity:5g
Price ($):197.0
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